Tween 85

Description

Properties

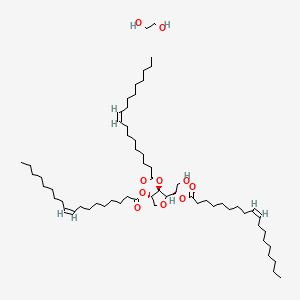

Molecular Formula |

C62H114O10 |

|---|---|

Molecular Weight |

1019.6 g/mol |

IUPAC Name |

ethane-1,2-diol;[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C60H108O8.C2H6O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)66-54(52-61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-65-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2;3-1-2-4/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3;3-4H,1-2H2/b28-25-,29-26-,30-27-;/t54-,55+,59-,60-;/m1./s1 |

InChI Key |

NJIUYHZRNFESHR-PMRARPSUSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCC/C=C\CCCCCCCC)[C@@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC.C(CO)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCC=CCCCCCCCC)C(CO)OC(=O)CCCCCCCC=CCCCCCCCC.C(CO)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Tween 85

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tween 85, also known as Polysorbate 85 or polyoxyethylene (20) sorbitan trioleate, is a non-ionic surfactant and emulsifier widely utilized across the pharmaceutical, cosmetic, and food industries. Its utility stems from its ability to form stable oil-in-water emulsions, solubilize poorly water-soluble active pharmaceutical ingredients (APIs), and enhance the stability of various formulations. Structurally, this compound is derived from the ethoxylation of sorbitan trioleate, which is an ester of sorbitan (a derivative of sorbitol) and oleic acid. The "85" designation indicates that the fatty acid component is primarily trioleate, and it is copolymerized with approximately 20 moles of ethylene oxide. This guide provides an in-depth overview of the core physicochemical properties of this compound, methodologies for their determination, and a logical workflow for its characterization.

Physicochemical Properties of this compound

The functional efficacy of this compound in various applications is dictated by its distinct physicochemical properties. These properties have been quantified and are summarized in the table below for ease of reference and comparison. It is important to note that as a polymeric surfactant, some values, particularly molecular weight and HLB, can be presented as averages or ranges due to the inherent polydispersity of the material.

| Property | Value |

| Synonyms | Polysorbate 85, Polyoxyethylene (20) sorbitan trioleate |

| CAS Number | 9005-70-3 |

| Molecular Formula | C₁₀₀H₁₈₈O₂₈ (approximate) |

| Molecular Weight | ~1838.68 g/mol [1]; Calculated as ~1837 g/mol |

| Appearance | Amber to light yellow, viscous liquid at room temperature.[2][3][4][5] |

| Hydrophilic-Lipophilic Balance (HLB) | 11.0[2][5] (This value is commonly cited, making it suitable for oil-in-water emulsions). Other sources report ranges of 13-14 or 15-16. |

| Viscosity | ~300 cps at 25°C. |

| Density / Specific Gravity | Density: ~1.028 g/mL at 20°C[2]; ~1.03 g/cm³ at 20°C. Specific Gravity: ~1.030 at 20/4°C.[2] |

| Solubility | Dispersible in water. Soluble in ethanol, methanol, ethyl acetate, and toluene.[2][5] Insoluble in mineral oil and vegetable oils.[5] |

| Refractive Index | n20/D ~1.473[2] |

| Saponification Value | 80 - 98 mg KOH/g[3][4][5] |

| Acid Value | ≤ 2.0 mg KOH/g[4][5] |

| Hydroxyl Value | 39 - 60 mg KOH/g[5] |

| Flash Point | > 110 °C (> 230 °F)[2] |

| Critical Micelle Concentration (CMC) | A specific CMC value for this compound is not consistently reported in literature. However, for the Tween series, CMC generally decreases with increasing alkyl chain length and increases with the degree of ethoxylation.[6] Experimental determination is recommended for specific formulations. |

Experimental Protocols for Property Determination

Accurate characterization of this compound is crucial for its effective application. The following are detailed methodologies for determining its key physicochemical properties.

Determination of Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical measure of the degree to which a surfactant is hydrophilic or lipophilic.

-

Griffin's Method (Theoretical Calculation): For non-ionic surfactants like this compound, the HLB can be estimated using the formula: HLB = 20 * (Mh / M) where Mh is the molecular mass of the hydrophilic portion (the polyoxyethylene chains) and M is the total molecular mass of the molecule.

-

Experimental Titration Method (Water Number):

-

A known weight of the surfactant is dissolved in a mixture of benzene and dioxane.

-

This solution is then titrated with distilled water until a persistent turbidity is observed, indicating the formation of a stable emulsion.

-

The volume of water required is known as the "Water Number."

-

The HLB value is then calculated from the Water Number using a regression equation established for non-ionic surfactants.

-

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for processing and formulation.

-

Rotational Viscometry:

-

A rotational viscometer, which operates on the Searle principle, is used.

-

A spindle of appropriate geometry is submerged in a sample of this compound maintained at a constant temperature (e.g., 25°C).

-

The spindle is rotated at a set speed, and the instrument measures the torque required to overcome the viscous drag of the fluid.

-

The dynamic viscosity is then calculated from the torque, rotational speed, and the geometry of the spindle.

-

Critical Micelle Concentration (CMC) Determination

The CMC is the concentration at which surfactant molecules begin to aggregate and form micelles.

-

Surface Tension Method:

-

A series of aqueous solutions of this compound at varying concentrations are prepared.

-

The surface tension of each solution is measured using a tensiometer (e.g., with the du Noüy ring method).

-

Surface tension is plotted against the logarithm of the surfactant concentration.

-

The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The point of inflection where the curve breaks is the CMC.

-

-

Conductivity Method:

-

Similar to the surface tension method, a range of concentrations of this compound in water are prepared.

-

The electrical conductivity of each solution is measured.

-

A plot of conductivity versus surfactant concentration will show two lines with different slopes. The intersection of these lines indicates the CMC.

-

Saponification Value Determination

This value represents the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of the ester.

-

Titration Method:

-

A precisely weighed sample of this compound (approximately 2 g) is placed in a flask with a known excess of 0.5 M ethanolic KOH solution.

-

The mixture is heated under reflux for one hour to ensure complete saponification.

-

After cooling, the unreacted KOH is titrated with a standardized 0.5 M hydrochloric acid solution, using phenolphthalein as an indicator.

-

A blank titration is performed without the surfactant sample.

-

The saponification value is calculated based on the difference in the volume of HCl required for the sample and the blank.

-

Hydroxyl Value Determination

The hydroxyl value is the number of milligrams of KOH equivalent to the hydroxyl content of one gram of the substance.

-

Acetylation and Titration Method:

-

A known weight of this compound is acetylated by reacting it with a known excess of acetic anhydride in pyridine, which converts the hydroxyl groups to acetyl groups.

-

After the reaction is complete, water is added to hydrolyze the excess acetic anhydride into acetic acid.

-

The resulting solution is then titrated with a standardized solution of alcoholic KOH to neutralize the acetic acid.

-

A blank determination is run in parallel.

-

The hydroxyl value is calculated from the difference in titration volumes between the blank and the sample.

-

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a non-ionic surfactant such as this compound.

Physicochemical characterization workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Effect of Temperature Changes on Critical Micelle Concentration for Tween Series surfactant | Semantic Scholar [semanticscholar.org]

- 4. agilent.com [agilent.com]

- 5. Polysorbate 85, Polyoxyethylene Sorbitan Trioleate | C100H188O28 | 9005-70-3 - HUANA [huanachemical.com]

- 6. globaljournals.org [globaljournals.org]

An In-Depth Technical Guide to the Chemical Structure and Composition of Tween 85

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, composition, and analytical methodologies for the characterization of Tween 85 (Polysorbate 85). This non-ionic surfactant is a critical excipient in a wide array of pharmaceutical, cosmetic, and food applications due to its excellent emulsifying and stabilizing properties.[1]

Chemical Structure and Composition

This compound, chemically known as Polyoxyethylene (20) sorbitan trioleate, is a complex mixture of molecules derived from the ethoxylation of sorbitan trioleate.[2][3] The core structure consists of a sorbitan ring, which is a dehydrated form of sorbitol, esterified with three oleic acid molecules.[2] Polyoxyethylene chains, with an average of 20 ethylene oxide units, are attached to the remaining hydroxyl groups of the sorbitan ring.[2][4]

The general chemical structure can be visualized as a central sorbitan core with lipophilic oleic acid chains and hydrophilic polyoxyethylene chains, which imparts its amphiphilic character. This structure allows this compound to effectively reduce the interfacial tension between oil and water, making it an efficient emulsifier for oil-in-water emulsions.[5][6]

Key Identifiers

| Identifier | Value |

| Chemical Name | Polyoxyethylene (20) sorbitan trioleate |

| Synonym | Polysorbate 85 |

| CAS Number | 9005-70-3 |

| Molecular Formula | C₁₀₀H₁₈₈O₂₈ |

| Approximate Molecular Weight | 1838.5 g/mol |

Fatty Acid Composition

The fatty acid composition of this compound is a critical parameter that influences its functionality. While it is predominantly composed of oleic acid, other fatty acids are also present. The typical fatty acid distribution is summarized in the table below. It is important to note that the exact composition can vary between different commercial batches.[7]

| Fatty Acid | Typical Percentage (%) |

| Oleic Acid | ≥ 58.0 |

| Linoleic Acid | ≤ 18.0 |

| Palmitic Acid | ≤ 16.0 |

| Palmitoleic Acid | ≤ 8.0 |

| Stearic Acid | ≤ 6.0 |

| Myristic Acid | ≤ 5.0 |

| Linolenic Acid | ≤ 4.0 |

Note: The percentages are based on the total fatty acid content.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in various formulations.

| Property | Value |

| Appearance | Yellow to amber viscous liquid |

| Solubility | Dispersible in water; soluble in ethanol, methanol, and ethyl acetate; practically insoluble in fatty oils and liquid paraffin.[2][8] |

| Hydrophilic-Lipophilic Balance (HLB) | Approximately 11.0 - 14.0[2][3][6][8][9] |

| Saponification Value | 80 - 95 mg KOH/g |

| Hydroxyl Value | 39 - 52 mg KOH/g |

| Acid Value | ≤ 2.0 mg KOH/g |

Synthesis of this compound

The synthesis of this compound is a two-step process involving esterification followed by ethoxylation.

First, sorbitol is reacted with three equivalents of oleic acid to form sorbitan trioleate through an esterification reaction.[2][8] Subsequently, the sorbitan trioleate is treated with approximately 20 equivalents of ethylene oxide in an ethoxylation reaction to produce this compound.[2]

Experimental Protocols for Characterization

Accurate characterization of this compound is essential for quality control and to ensure its performance in final formulations. The following are key experimental protocols for its analysis.

Determination of Fatty Acid Composition by Gas Chromatography (GC)

This method is used to quantify the relative amounts of different fatty acids in this compound.

Methodology:

-

Saponification: A known amount of this compound is saponified by refluxing with a solution of sodium hydroxide in methanol. This breaks the ester bonds, releasing the fatty acids as their sodium salts.

-

Methylation: The fatty acid salts are then converted to their more volatile fatty acid methyl esters (FAMEs) by reacting with a methylating agent such as boron trifluoride in methanol.[2]

-

Extraction: The FAMEs are extracted from the reaction mixture using an organic solvent like n-hexane.

-

Gas Chromatography (GC) Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a flame ionization detector (FID). Separation is typically achieved on a polar capillary column.

-

Quantification: The percentage of each fatty acid is determined by comparing the peak area of each FAME to the total peak area of all FAMEs.

Determination of Ethoxylation Degree by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the average number of ethylene oxide units per molecule.[10][11]

Methodology:

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

NMR Analysis: ¹H and ¹³C NMR spectra are acquired.

-

Data Interpretation: The degree of ethoxylation is calculated by integrating the signal corresponding to the ethylene oxide protons (typically a broad peak around 3.6 ppm in ¹H NMR) and comparing it to the integral of a signal from the sorbitan or fatty acid portion of the molecule.

Determination of Saponification Value

The saponification value is a measure of the average molecular weight of the fatty acids in the sample.[3][12]

Methodology:

-

A precisely weighed sample of this compound is refluxed with a known excess of alcoholic potassium hydroxide (KOH) solution for a specified time.

-

The unreacted KOH is then titrated with a standardized solution of hydrochloric acid (HCl) using phenolphthalein as an indicator.

-

A blank titration is performed without the sample.

-

The saponification value is calculated based on the difference in the volume of HCl required for the sample and the blank.

Application in Drug Delivery: Nanoemulsion and Liposome Formulation

This compound is widely used in the development of drug delivery systems such as nanoemulsions and liposomes to enhance the solubility and bioavailability of poorly water-soluble drugs.[13][14]

Workflow for Nanoemulsion Preparation

Logical Relationship in Liposome Formulation

References

- 1. Fatty acid composition analysis in polysorbate 80 with high performance liquid chromatography coupled to charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. shimadzu.com [shimadzu.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. chemagent.su [chemagent.su]

- 7. Characterization of polysorbate 85, a nonionic surfactant, by liquid chromatography vs. ion mobility separation coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. kinampark.com [kinampark.com]

- 11. Quantification of hydrophilic ethoxylates in polysorbate surfactants using diffusion H1 NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Saponification value - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. US5820880A - Liposomal formulation - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of Tween 85 as a Surfactant

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Tween 85 (Polysorbate 85), a widely used non-ionic surfactant. It details the core mechanism of action, starting from its molecular structure and physicochemical properties, through to its functions in reducing interfacial tension, forming micelles, and stabilizing emulsions. This document synthesizes key quantitative data, outlines relevant experimental protocols for characterization, and uses visualizations to illustrate fundamental concepts, serving as a vital resource for professionals in pharmaceutical and materials science.

Introduction to this compound

This compound, chemically known as Polyoxyethylene (20) sorbitan trioleate, is a versatile non-ionic surfactant and emulsifier belonging to the polysorbate family.[1][2] It is synthesized by the ethoxylation of sorbitan trioleate, which is the ester of sorbitol and its anhydrides with three molecules of oleic acid.[1] The process involves condensation with approximately 20 moles of ethylene oxide per mole of sorbitan.[1] Its amphiphilic nature, possessing both hydrophilic (water-loving) and lipophilic (oil-loving) moieties, allows it to function effectively at the interface between immiscible liquids like oil and water. This property makes this compound an indispensable excipient in a multitude of applications, including pharmaceutical formulations, drug delivery systems, cosmetics, and food products.[3][4][5] Its primary roles are to enhance the solubility and bioavailability of poorly water-soluble compounds, act as a stabilizing agent in emulsions, and function as a dispersant.[3][5]

Physicochemical Properties and Molecular Structure

The efficacy of this compound as a surfactant is rooted in its unique molecular architecture. The hydrophobic portion consists of three long-chain oleic acid tails, while the hydrophilic portion is a polyoxyethylene chain attached to the sorbitan ring.[1] This structure results in a molecule with a specific balance between water and oil solubility, a characteristic quantified by the Hydrophilic-Lipophilic Balance (HLB) scale.

Molecular Structure of this compound

The diagram below provides a simplified representation of the this compound molecule, highlighting its key functional parts: the sorbitan core, the hydrophilic polyoxyethylene (POE) chains, and the three lipophilic oleic acid chains.

Quantitative Data Summary

The functional characteristics of this compound are defined by several key physicochemical parameters. These values are crucial for formulation development and predicting surfactant behavior.

| Property | Value | Source(s) |

| Chemical Name | Polyoxyethylene (20) sorbitan trioleate | [1][4] |

| Synonyms | Polysorbate 85, Emulsifier T-85 | [4][5] |

| CAS Number | 9005-70-3 | [4][5] |

| Molecular Formula | C₁₀₀H₁₈₈O₂₈ | [4] |

| Appearance | Amber, oily, viscous liquid | [4][6] |

| HLB Value | 11.0 | [4][6] |

| Density (20-25°C) | 1.00 - 1.05 g/mL | [4][6] |

| Saponification Value | 83 - 98 mg KOH/g | [4] |

| Hydroxyl Value | 40 - 60 mg KOH/g | [4] |

| Acid Value | ≤ 2.0 mg KOH/g | [4] |

| Solubility | Dispersible in water; soluble in ethanol, methanol, and most organic solvents; insoluble in mineral and vegetable oils. | [1][6] |

Core Mechanism of Action

The functionality of this compound arises from its amphiphilic nature, which drives it to interfaces and leads to self-assembly in solution.

Interfacial Tension Reduction

In a system containing two immiscible phases, such as oil and water, there is a natural tendency to minimize the contact area, resulting in high interfacial tension. When this compound is introduced, its molecules spontaneously migrate to the oil-water interface. The three lipophilic oleic acid tails orient themselves into the oil phase, while the hydrophilic polyoxyethylene head group remains in the aqueous phase. This molecular arrangement disrupts the cohesive forces between water molecules and oil molecules, thereby lowering the interfacial tension.[3] This reduction in energy makes it significantly easier to disperse one phase into the other, which is the foundational principle of emulsification.

Micellization

In an aqueous solution, once the interfaces are saturated with surfactant molecules, a phenomenon known as micellization occurs. Above a specific concentration, termed the Critical Micelle Concentration (CMC) , the surfactant monomers self-assemble into spherical, globular, or cylindrical aggregates called micelles.[7]

In these structures, the hydrophobic tails cluster together to form an inner core, effectively shielded from the aqueous environment, while the hydrophilic heads form an outer shell, or corona, that interacts favorably with water. This process is thermodynamically driven by the hydrophobic effect. The core of the micelle creates a microenvironment capable of solubilizing poorly water-soluble (hydrophobic) drugs, significantly increasing their apparent solubility in the bulk aqueous phase.[1]

While a precise CMC value for pure this compound is not consistently reported in the literature, it can be determined experimentally via surface tension or conductivity measurements.[8][9] Studies on mixtures containing this compound suggest that its bulky, sterically rigid structure, due to the three oleic acid tails, influences its aggregation behavior.[9][10]

Emulsification

Emulsification is the process of stabilizing a mixture of immiscible liquids. With an HLB value of 11.0, this compound is an effective emulsifier for creating oil-in-water (O/W) emulsions.[4][6] During emulsification (e.g., homogenization or sonication), large oil droplets are broken down into smaller ones within the water phase. This compound molecules then rapidly adsorb onto the surface of these newly formed droplets, creating a protective interfacial film. This film acts as a barrier that prevents the droplets from coalescing (re-combining), ensuring the long-term kinetic stability of the emulsion.[3]

Experimental Protocols for Characterization

To harness the full potential of this compound in formulations, its properties must be accurately characterized. The following are standard protocols for determining key surfactant parameters.

Protocol: Determination of CMC by Conductometry

This method is suitable for ionic surfactants but can be adapted for systems where a non-ionic surfactant like this compound is mixed with an ionic component, or if impurities contribute to conductivity changes.[7][9] The principle relies on the change in the mobility of charge carriers when micelles form.[11]

Materials & Equipment:

-

High-purity this compound

-

Deionized water (conductivity < 1 µS/cm)

-

Calibrated conductometer with a temperature-controlled cell

-

Thermostatic water bath (e.g., set to 25°C ± 0.1°C)

-

Class A volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water (e.g., 10-20 times the expected CMC).

-

Calibration: Calibrate the conductometer using a standard potassium chloride (KCl) solution.[11]

-

Initial Measurement: Place a known volume of deionized water into the temperature-controlled conductivity cell and allow it to equilibrate to the target temperature. Measure the initial conductivity.

-

Titration: Add small, precise aliquots of the this compound stock solution to the water in the cell. After each addition, allow the solution to mix and equilibrate for 2-3 minutes before recording the conductivity.[12]

-

Data Collection: Continue the titration well past the expected CMC, recording the conductivity at each concentration point.

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the surfactant concentration (C).[7][12]

-

The plot will show two distinct linear regions with different slopes.[13]

-

The point of intersection of the regression lines drawn through these two regions corresponds to the Critical Micelle Concentration (CMC).[11]

-

Protocol: Construction of a Pseudo-Ternary Phase Diagram

This method is used to identify the concentration ranges of oil, surfactant (this compound), and water that result in stable single-phase systems like microemulsions or nanoemulsions.[14][15]

Materials & Equipment:

-

Oil phase (e.g., isopropyl myristate, oleic acid)

-

Surfactant (this compound) and potentially a co-surfactant (e.g., ethanol)

-

Aqueous phase (deionized water or buffer)

-

Small glass vials with screw caps

-

Vortex mixer

-

Analytical balance

-

Positive displacement micropipette

Methodology:

-

Define Component Ratios: Prepare a series of mixtures of the oil phase and the surfactant (or surfactant/co-surfactant blend) at various fixed weight ratios (e.g., 9:1, 8:2, 7:3... 1:9).[15]

-

Water Titration: For each fixed oil/surfactant ratio, titrate the mixture with the aqueous phase. Add water dropwise, vortexing thoroughly after each addition.[14][15]

-

Phase Observation: Observe the mixture visually after each addition for changes in appearance (e.g., clear, bluish-white, milky, or phase-separated). The transition from a clear/transparent single phase to a turbid or phase-separated system marks a phase boundary.

-

Record Compositions: At each phase boundary point, carefully record the mass of all three components (oil, surfactant, water).

-

Data Plotting: Convert the mass of each component to a weight percentage. Plot these compositions on a ternary (triangular) graph. Each vertex of the triangle represents 100% of one component.[16]

-

Diagram Interpretation: Connect the points to delineate the boundaries of different phase regions (e.g., single-phase microemulsion, liquid crystalline, coarse emulsion). This diagram provides a map for selecting optimal compositions for stable formulations.[17]

References

- 1. POLYSORBATE 85 (this compound) - Ataman Kimya [atamanchemicals.com]

- 2. This compound | 9005-70-3 [chemicalbook.com]

- 3. This compound (Polysorbate 85): A Versatile Nonionic Surfactant [jindunchemical.com]

- 4. irochemical.com [irochemical.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 8. Surface tension curves of Tween-60, Tween-80 and Tween-85 [journal.ecust.edu.cn]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Virtual Labs [csc-iiith.vlabs.ac.in]

- 12. scribd.com [scribd.com]

- 13. fpharm.uniba.sk [fpharm.uniba.sk]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. itmedicalteam.pl [itmedicalteam.pl]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Istanbul University Press [iupress.istanbul.edu.tr]

An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of Tween 85 in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Tween 85, a nonionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries for its excellent emulsifying and stabilizing properties. This document delves into the fundamental principles of micellization, detailed experimental protocols for CMC determination, and the various factors influencing this critical parameter.

Introduction to this compound and Micellization

This compound, also known as Polysorbate 85, is a polyoxyethylene sorbitan trioleate. Its amphiphilic nature, possessing both a hydrophilic polyoxyethylene head and a hydrophobic oleic acid tail, drives its self-assembly in aqueous solutions. Below a certain concentration, this compound molecules exist as monomers. However, as the concentration increases, they reach a point where they spontaneously form organized spherical structures called micelles. This concentration is known as the Critical Micelle Concentration (CMC).

The formation of micelles is a critical phenomenon that dictates the surfactant's functionality in various applications, including solubilization of poorly soluble drugs, stabilization of emulsions and suspensions, and in drug delivery systems.

Quantitative Data for CMC of this compound

Precise CMC values for this compound are less commonly reported in the literature compared to other polysorbates like Tween 20 and Tween 80. However, experimental data can be derived from surface tension measurements. The CMC is identified as the concentration at which a sharp break in the surface tension versus concentration plot is observed.

| Parameter | Value | Method of Determination | Reference |

| Critical Micelle Concentration (CMC) | ~0.015 mM | Surface Tensiometry | Estimated from graphical data[1] |

Note: The provided CMC value is an estimation derived from the inflection point of the surface tension curve presented in the cited literature. The exact value can vary depending on the specific experimental conditions such as temperature, pH, and purity of the this compound and water used.

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of nonionic surfactants like this compound. The most common and reliable techniques are surface tensiometry, fluorescence spectroscopy, and conductometry.

Surface Tensiometry

This is a direct and widely used method based on the principle that surfactant monomers accumulate at the air-water interface, reducing the surface tension. Once micelles are formed, the concentration of free monomers in the solution remains relatively constant, and thus the surface tension also plateaus.

Experimental Protocol:

-

Preparation of Solutions: Prepare a stock solution of this compound in high-purity water. A series of dilutions are then made to obtain a range of concentrations, typically spanning from well below to well above the expected CMC.

-

Instrumentation: A tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) is used to measure the surface tension of each solution.

-

Measurement: The surface tension of each prepared concentration is measured at a constant temperature (e.g., 25 °C). It is crucial to allow the system to equilibrate before each measurement.

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the plot.

Fluorescence Spectroscopy

This method utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.

Experimental Protocol:

-

Probe and Surfactant Solutions: Prepare a series of this compound solutions of varying concentrations. A small, constant amount of a fluorescent probe like pyrene is added to each solution.

-

Fluorescence Measurement: The fluorescence emission spectra of the probe in each surfactant solution are recorded using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is particularly sensitive to the polarity of the microenvironment.

-

Data Analysis: A plot of the I1/I3 ratio versus the logarithm of the this compound concentration is generated. A sharp decrease in the I1/I3 ratio indicates the partitioning of the probe into the hydrophobic micellar core. The concentration at which this sharp change occurs is taken as the CMC.

Conductometry

While primarily used for ionic surfactants, conductometry can be adapted for non-ionic surfactants by observing changes in the conductivity of a solution containing an ionic probe or by measuring changes in the conductivity of mixed micellar systems. For pure non-ionic surfactants like this compound, this method is less direct. However, the protocol for mixed micelles with an ionic surfactant is as follows:

Experimental Protocol:

-

Solution Preparation: Prepare aqueous solutions of mixtures of this compound and an ionic surfactant (e.g., sodium dodecyl sulfate, SDS) at various molar ratios and total concentrations.

-

Conductivity Measurement: The specific conductivity of each solution is measured using a conductometer at a constant temperature.

-

Data Analysis: The specific conductivity is plotted against the total surfactant concentration. The plot will show one or two break points, indicating the formation of mixed micelles. The concentration at the first break point is considered the first CMC.

Factors Influencing the CMC of this compound

The CMC of this compound is not a fixed value but is influenced by several factors:

-

Temperature: For many non-ionic surfactants, the CMC initially decreases with an increase in temperature, reaches a minimum, and then increases. This is due to the competing effects of dehydration of the hydrophilic head group and disruption of the structured water around the hydrophobic tail.

-

Presence of Additives:

-

Electrolytes: The addition of salts can decrease the CMC of non-ionic surfactants by reducing the hydration of the hydrophilic groups, which favors micellization.

-

Alcohols: Short-chain alcohols can increase the CMC by partitioning between the bulk phase and the micelles, affecting the free energy of micellization.[2]

-

-

pH: The pH of the aqueous solution generally has a minimal effect on the CMC of non-ionic surfactants like this compound, as they do not possess ionizable groups.

-

Purity of the Surfactant: Commercial grades of this compound are often mixtures of different fatty acid esters. The presence of impurities can significantly affect the measured CMC.

Visualizations

Experimental Workflow for CMC Determination by Surface Tensiometry

Caption: Workflow for CMC determination using surface tensiometry.

Logical Relationship of Factors Influencing CMC

Caption: Factors influencing the CMC of this compound in aqueous solutions.

Conclusion

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility of Tween 85 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Tween 85 (polysorbate 85), a nonionic surfactant, in a variety of organic solvents. Understanding the solubility characteristics of this versatile excipient is critical for the successful design and development of a wide range of pharmaceutical, cosmetic, and industrial formulations. This document presents both qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection to aid in formulation development.

Core Concepts in this compound Solubility

This compound, a polyoxyethylene sorbitan trioleate, is characterized by a hydrophilic-lipophilic balance (HLB) value of approximately 11.0. This value indicates that it is a relatively water-dispersible and oil-soluble surfactant, making it an effective emulsifier for oil-in-water (o/w) systems, as well as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs). Its solubility in organic solvents is a key factor in its application in non-aqueous and partially aqueous formulations.

Quantitative Solubility of this compound in Organic Solvents

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents at ambient temperature. It is important to note that "soluble" or "miscible" generally implies that the two liquids form a clear, homogeneous solution at the tested concentrations, while "insoluble" or "immiscible" indicates the formation of distinct layers or a cloudy mixture.

| Solvent Class | Solvent | Solubility | Observations/Notes |

| Alcohols | Ethanol | Soluble/Miscible[1] | Forms a clear solution. |

| Methanol | Soluble/Miscible[1] | Forms a clear solution. | |

| Isopropanol | 100 g/L | Equivalent to 10 g/100mL. | |

| Esters | Ethyl Acetate | Soluble/Miscible[1][2] | Forms a clear solution. |

| Ketones | Acetone | Insoluble/Practically Insoluble[1] | Contradictory information exists, with some sources stating solubility. However, the majority indicate insolubility. |

| Hydrocarbons | Toluene | Soluble | Further quantitative data is needed. |

| n-Hexane | Insoluble | Expected due to the significant difference in polarity. | |

| Chlorinated Solvents | Chloroform | Soluble | Further quantitative data is needed. |

| Amides | Dimethylformamide (DMF) | Soluble | Expected to be soluble due to its polar aprotic nature. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | Expected to be a good solvent for this compound. |

| Oils | Fatty Oils | Practically Insoluble[1] | Consistent with its primary function as an o/w emulsifier. |

| Liquid Paraffin | Practically Insoluble[1] |

Note: The terms "soluble" and "miscible" are often used interchangeably for liquid-liquid systems. Miscibility implies solubility in all proportions, forming a single phase. For practical formulation purposes, a high degree of solubility is often sufficient.

Experimental Protocol: Determination of this compound Solubility in Organic Solvents

This section outlines a general experimental protocol for the visual determination of the solubility of this compound in an organic solvent at a controlled temperature. This method is straightforward and can be adapted for various laboratory settings.

Objective: To determine the approximate solubility of this compound in a selected organic solvent by visual observation.

Materials:

-

This compound

-

Selected organic solvent(s) of appropriate purity

-

Calibrated pipettes or burettes

-

Glass vials or test tubes with closures

-

Vortex mixer or magnetic stirrer with stir bars

-

Water bath or incubator for temperature control

-

Light source with a dark background for clear observation

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry to prevent contamination.

-

Bring the this compound and the organic solvent to the desired experimental temperature (e.g., 25 °C) by placing them in a temperature-controlled environment for a sufficient period.

-

-

Initial Miscibility Screening (Qualitative):

-

In a clear glass vial, add a small, approximately equal volume of this compound and the organic solvent (e.g., 1 mL of each).

-

Securely cap the vial and vortex or stir the mixture vigorously for 1-2 minutes.

-

Allow the mixture to stand for at least 5 minutes and observe against a light and dark background.

-

Observation:

-

Miscible/Soluble: A single, clear, and homogeneous phase is observed.

-

Immiscible/Insoluble: Two distinct layers are formed.

-

Partially Miscible/Slightly Soluble: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

-

-

Quantitative Solubility Determination (Titration Method):

-

Accurately pipette a known volume of the organic solvent (e.g., 10 mL) into a clear glass vial containing a magnetic stir bar.

-

Place the vial on a magnetic stirrer within the temperature-controlled environment.

-

Begin stirring the solvent at a moderate speed.

-

Using a calibrated pipette or burette, incrementally add a small, known volume of this compound to the solvent (e.g., 0.1 mL increments).

-

After each addition, allow the mixture to stir for a set period (e.g., 5-10 minutes) to ensure adequate mixing and equilibration.

-

Visually inspect the solution for clarity after each equilibration period.

-

Continue adding this compound until the solution becomes persistently cloudy or turbid, indicating that the saturation point has been reached.

-

Record the total volume of this compound added to reach the point of saturation.

-

-

Calculation:

-

Calculate the solubility as a volume/volume percentage (% v/v) or, if the densities of both liquids are known, convert the volumes to mass to express the solubility as a weight/volume (% w/v) or weight/weight (% w/w) percentage.

Solubility (% v/v) = (Volume of this compound / Total Volume of Solution) x 100

-

Safety Precautions:

-

Always work in a well-ventilated area or under a fume hood, especially when using volatile organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for each solvent to be aware of its specific hazards.

Logical Workflow for Solvent Selection in Formulations

The selection of an appropriate organic solvent for a formulation containing this compound is a critical step that depends on the desired properties of the final product. The following diagram, generated using the DOT language, illustrates a logical workflow to guide this selection process.

Caption: Logical workflow for selecting an organic solvent for a this compound formulation.

This guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is always recommended to confirm solubility and compatibility within the specific context of a unique formulation. The provided data and protocols are intended to streamline the initial stages of development and facilitate informed decision-making.

References

In Vitro Safety and Toxicity of Tween 85: A Technical Guide for Researchers

An in-depth examination of the cellular effects of Polysorbate 85 in experimental settings, providing critical data and protocols for scientists and drug development professionals.

Introduction

Tween 85, or Polysorbate 85, is a non-ionic surfactant frequently employed as an emulsifier, stabilizer, and solubilizing agent in a myriad of applications, including pharmaceutical formulations, cosmetics, and food products. Within the realm of scientific research, its utility in dissolving hydrophobic compounds for in vitro assays is well-established. However, a thorough understanding of its own biological effects at the cellular level is paramount for the accurate design and interpretation of experiments. This technical guide synthesizes the available data on the in vitro safety and toxicity profile of this compound, offering a critical resource for researchers utilizing this common excipient.

Core Toxicological Profile

The primary mechanism of action for surfactants like this compound at the cellular level involves interaction with the plasma membrane. The concentration of the surfactant is a critical determinant of its biological effect, which can range from subtle alterations in membrane permeability to overt cytotoxicity.

Cytotoxicity

The cytotoxic potential of this compound has been primarily characterized by its concentration-dependent effects on cell viability.

General Mechanisms of Surfactant Cytotoxicity:

-

Monomer Insertion: At concentrations below the critical micelle concentration (CMC), individual surfactant monomers can integrate into the lipid bilayer of the cell membrane. This insertion can disrupt the membrane's structural integrity and impair its function as a selective barrier, leading to a loss of cell viability.

-

Membrane Solubilization: At or above the CMC, surfactant micelles can extract lipids and proteins from the cell membrane, leading to its complete disruption and cell lysis.

Cell Line-Specific Data:

Limited studies have quantitatively assessed the cytotoxicity of this compound across different cell lines. One study focusing on the human colorectal adenocarcinoma cell line, Caco-2, provides key insights into its toxicological profile. In this model, Polysorbate 85 was found to have minimal interaction with cell membranes at lower concentrations. Observable cytotoxic effects began to appear at a threshold concentration of 0.1% (w/v), with severe cellular damage reported at a concentration of 5% (w/v)[1].

Table 1: Quantitative Cytotoxicity Data for this compound

| Cell Line | Assay | Endpoint | Concentration (% w/v) | Observed Effect |

| Caco-2 | MTT | Cell Viability | < 0.1% | Minimal to no effect |

| Caco-2 | MTT | Cell Viability | ≥ 0.1% | Noticeable decrease in cell viability |

| Caco-2 | MTT | Cell Viability | 5% | Severe cytotoxicity |

Hemolytic Activity

Experimental Methodologies

For researchers investigating the in vitro effects of this compound or other surfactants, a number of standardized assays can be employed to assess cytotoxicity and biocompatibility.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density optimized for the specific cell line and allow for adherence overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or PBS) and create serial dilutions in complete cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only controls and untreated controls.

-

Incubation: Incubate the plates for a predetermined exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100-200 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

The Neutral Red Uptake (NRU) assay is another widely used method to assess cytotoxicity. It is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Experimental Protocol: Neutral Red Uptake Assay

-

Cell Seeding and Treatment: Follow steps 1-4 as described for the MTT assay.

-

Medium Removal: After the treatment incubation, remove the culture medium containing this compound.

-

Neutral Red Incubation: Add medium containing a pre-determined concentration of Neutral Red (e.g., 50 µg/mL) to each well and incubate for approximately 2-3 hours at 37°C.

-

Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.

-

Dye Extraction: Add a destain solution (e.g., a solution of 1% acetic acid and 50% ethanol in water) to each well to extract the dye from the lysosomes.

-

Absorbance Measurement: Gently agitate the plate to ensure complete solubilization of the dye and measure the absorbance at approximately 540 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Hemolysis Assay

This assay directly measures the membrane-disrupting potential of a substance on red blood cells (RBCs).

Experimental Protocol: Hemolysis Assay

-

RBC Preparation: Obtain fresh, anticoagulated whole blood (e.g., from a healthy donor). Wash the RBCs three to four times in an isotonic buffer (e.g., PBS, pH 7.4) by centrifugation to remove plasma, platelets, and leukocytes.

-

RBC Suspension: Prepare a 2-5% (v/v) suspension of the washed RBCs in the isotonic buffer.

-

Compound Incubation: In microcentrifuge tubes, mix the RBC suspension with various concentrations of this compound. Include a positive control (a known hemolytic agent like 1% Triton X-100) and a negative control (isotonic buffer alone).

-

Incubation: Incubate the tubes at 37°C for a defined period (e.g., 1 to 4 hours) with gentle agitation.

-

Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs and any cell debris.

-

Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the peak absorbance of hemoglobin.

-

Data Analysis: Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Mechanisms of Action and Signaling Pathways

The interaction of surfactants with the cell membrane can trigger a cascade of downstream cellular events. While specific signaling pathways modulated by this compound have not been extensively elucidated, general surfactant-induced cellular responses can involve pathways related to cell stress, inflammation, and programmed cell death.

Potential Signaling Pathways Affected by Surfactants:

-

Membrane Stress-Activated Pathways: Disruption of the plasma membrane can activate signaling cascades that respond to mechanical and chemical stress, potentially involving pathways like the mitogen-activated protein kinase (MAPK) pathways (e.g., JNK, p38).

-

Calcium Signaling: Increased membrane permeability can lead to an influx of extracellular calcium, a ubiquitous second messenger that can trigger a wide range of cellular processes, including apoptosis.

-

Apoptosis and Necrosis: Depending on the concentration and the extent of cellular damage, surfactants can induce either programmed cell death (apoptosis) or unregulated cell death (necrosis). Apoptosis is a controlled process involving the activation of caspases, while necrosis is typically a result of severe membrane damage and loss of cellular integrity.

References

Tween 85 in Biomedical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tween 85, also known as Polysorbate 85, is a non-ionic surfactant and emulsifier widely utilized in the biomedical field. Its amphiphilic nature, stemming from a hydrophilic polyoxyethylene sorbitan head and a lipophilic trioleate tail, makes it an invaluable excipient in a variety of pharmaceutical formulations. This technical guide provides an in-depth overview of the applications of this compound in biomedical research, with a focus on its role in drug delivery, formulation development, and cellular studies. We will explore its physicochemical properties, detail experimental protocols for its use, and illustrate key mechanisms and workflows.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in biomedical research. These properties influence its behavior in aqueous and non-aqueous environments, its interaction with other molecules, and its function as a solubilizer, emulsifier, and stabilizer.

| Property | Value | Source(s) |

| Synonyms | Polysorbate 85, Polyoxyethylene (20) sorbitan trioleate | [1] |

| CAS Number | 9005-70-3 | [1][2] |

| Molecular Formula | C100H188O28 (approximate) | |

| Molecular Weight | ~1839 g/mol | [3] |

| Appearance | Amber, oily, viscous liquid | [4][5] |

| Density | 1.00 - 1.05 g/mL at 20 °C | [4] |

| Solubility | Dispersible in water; soluble in ethanol, methanol, ethyl acetate, and most organic solvents; insoluble in acetone. | [4] |

| HLB Value | 11.0 | [4] |

| Critical Micelle Concentration (CMC) | A specific CMC value for this compound alone is not readily available in the literature. For context, the CMC values for other common Tweens are: Tween 20 (0.0499 mM), Tween 40 (0.0333 mM), Tween 60 (0.0167 mM), and Tween 80 (0.015 mM).[6] A study on mixed micelles found that the CMC of sodium dodecyl sulfate (SDS) was altered in the presence of this compound. | |

| Saponification Value | 80 - 95 mg KOH/g | [1][7] |

| Hydroxyl Value | 39 - 52 mg KOH/g | [7] |

Core Applications in Biomedical Research

This compound's unique properties lend it to a multitude of applications in biomedical research, primarily centered around improving the delivery and efficacy of therapeutic agents.

Drug Delivery Systems

This compound is a cornerstone in the formulation of various drug delivery systems, particularly for poorly water-soluble drugs. Its ability to form micelles and stabilize emulsions is key to its function.[8]

-

Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. This compound acts as an effective emulsifier, reducing the interfacial tension between the oil and water phases and preventing droplet coalescence.[6] This is crucial for creating stable nanoemulsions that can encapsulate lipophilic drugs, enhancing their solubility and bioavailability.

-

Micelles: Above its critical micelle concentration, this compound self-assembles into micelles in aqueous solutions. The hydrophobic tails form the core of the micelle, creating a microenvironment capable of solubilizing hydrophobic drug molecules. The hydrophilic heads form the outer shell, allowing the micelle to be dispersed in aqueous media. This micellar encapsulation protects the drug from degradation and improves its systemic circulation time.

-

Nanoparticles: this compound is often used as a stabilizer in the synthesis of polymeric nanoparticles, such as those made from chitosan.[9] It adsorbs to the surface of the nanoparticles, preventing their aggregation and ensuring a stable dispersion. This is critical for maintaining the desired particle size and surface characteristics, which are important for cellular uptake and drug release kinetics.

Vaccine Formulations

This compound, in combination with other surfactants like Span 85, is a component of oil-in-water emulsion adjuvants, such as MF59. These adjuvants enhance the immune response to vaccine antigens. The emulsion formulation helps to create a depot effect at the injection site, leading to a sustained release of the antigen and a more robust and prolonged immune response.

Enhancing Drug Bioavailability

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their oral bioavailability. This compound addresses this by:

-

Improving Solubility: As discussed, this compound can significantly increase the solubility of hydrophobic drugs through micellar encapsulation.[8]

-

Inhibiting P-glycoprotein (P-gp): P-gp is an efflux pump found in various tissues, including the intestines, that can actively transport drugs out of cells, reducing their absorption. Surfactants like this compound have been shown to inhibit P-gp activity.[10][11] This inhibition can occur through several mechanisms, including altering membrane fluidity and interfering with ATP hydrolysis, which powers the pump. By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered drugs, thereby enhancing their absorption and bioavailability.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of a Nanoemulsion using High-Pressure Homogenization

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion for the encapsulation of a hydrophobic drug.

Materials:

-

Hydrophobic drug

-

Oil phase (e.g., medium-chain triglycerides, soybean oil)

-

This compound

-

Deionized water

-

High-pressure homogenizer

Methodology:

-

Oil Phase Preparation: Dissolve the hydrophobic drug in the selected oil at the desired concentration. Gently heat and stir if necessary to ensure complete dissolution.

-

Aqueous Phase Preparation: Disperse this compound in deionized water. The concentration of this compound will depend on the desired oil-to-surfactant ratio, typically ranging from 1% to 5% (w/v).

-

Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase while continuously stirring at a high speed (e.g., 5000-10,000 rpm) using a high-shear mixer for 10-15 minutes. This will form a coarse pre-emulsion.

-

High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. The homogenization pressure and number of passes are critical parameters to optimize for achieving the desired droplet size and polydispersity index (PDI). A typical starting point would be 15,000-20,000 psi for 3-5 passes.[12][13]

-

Characterization: Analyze the resulting nanoemulsion for droplet size, PDI, and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of the drug can be determined by separating the free drug from the nanoemulsion (e.g., by ultracentrifugation) and quantifying the drug concentration in the supernatant.

Synthesis of Chitosan Nanoparticles by Ionic Gelation

This protocol details the synthesis of chitosan nanoparticles for drug delivery, using this compound as a stabilizer.

Materials:

-

Low molecular weight chitosan

-

Acetic acid

-

Sodium tripolyphosphate (TPP)

-

This compound

-

Deionized water

Methodology:

-

Chitosan Solution Preparation: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 0.1-0.5% (w/v). Stir overnight to ensure complete dissolution.

-

Addition of Stabilizer: Add this compound to the chitosan solution at a concentration of 0.5-1% (v/v) and stir for 30 minutes. The addition of this compound helps to prevent aggregation of the nanoparticles during their formation.[9]

-

TPP Solution Preparation: Dissolve TPP in deionized water to a concentration of 0.1% (w/v).

-

Nanoparticle Formation: While stirring the chitosan solution at a moderate speed, add the TPP solution dropwise. The formation of opalescent suspension indicates the formation of nanoparticles due to the ionic interaction between the positively charged chitosan and the negatively charged TPP.[14][15]

-

Purification: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step twice to remove any unreacted reagents.

-

Characterization: Analyze the purified nanoparticles for their size, PDI, and zeta potential using DLS. The morphology of the nanoparticles can be visualized using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

In Vitro Drug Release Study using the Dialysis Bag Method

This protocol describes a common method to evaluate the release of a drug from a this compound-based formulation.

Materials:

-

Drug-loaded formulation (e.g., nanoemulsion, nanoparticles)

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

-

Phosphate buffered saline (PBS), pH 7.4

-

Shaking incubator or water bath

Methodology:

-

Membrane Preparation: Cut the dialysis membrane to the desired length and hydrate it in the release medium (PBS) for at least 30 minutes before use.

-

Sample Loading: Accurately measure a specific volume of the drug-loaded formulation and place it inside the dialysis bag. Securely close both ends of the bag.

-

Release Study: Immerse the dialysis bag in a known volume of pre-warmed PBS (37°C) in a beaker or flask. The volume of the release medium should be sufficient to maintain sink conditions (i.e., the concentration of the released drug should not exceed 10-15% of its saturation solubility in the medium).

-

Sampling: Place the setup in a shaking incubator or water bath at 37°C with gentle agitation. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS.[16][17][18][19][20]

-

Drug Quantification: Analyze the collected samples for drug concentration using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Cell Viability Assessment using the MTT Assay

This protocol is used to assess the cytotoxicity of a this compound-containing formulation on a cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound-based formulation

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Microplate reader

Methodology:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Treatment: Prepare serial dilutions of the this compound-based formulation in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the formulation to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Also, include wells with the formulation vehicle (this compound solution without the drug) to assess the cytotoxicity of the excipient itself.

-

Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) in the CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[21][22]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Visualizations: Workflows and Mechanisms

To further elucidate the practical applications and mechanisms of action of this compound, the following diagrams are provided in the DOT language for use with Graphviz.

Workflow for Nanoemulsion Preparation

Caption: Workflow for preparing a drug-loaded nanoemulsion using this compound.

Workflow for Chitosan Nanoparticle Synthesis

Caption: Workflow for the synthesis of chitosan nanoparticles stabilized with this compound.

Mechanism of P-glycoprotein Inhibition by this compound

Caption: Mechanism of this compound enhancing drug absorption by inhibiting P-glycoprotein.

Conclusion

This compound is a versatile and indispensable excipient in modern biomedical research and pharmaceutical development. Its ability to enhance the solubility and bioavailability of poorly water-soluble drugs, stabilize complex formulations like nanoemulsions and nanoparticles, and act as a component in vaccine adjuvants underscores its importance. The detailed protocols and illustrative workflows provided in this guide offer a practical resource for researchers and scientists aiming to leverage the unique properties of this compound in their work. As drug delivery technologies continue to advance, the multifaceted applications of this compound are likely to expand, further solidifying its role in the development of more effective and patient-friendly therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemwhat.com [chemwhat.com]

- 3. TWEEN® 85 | Sigma-Aldrich [sigmaaldrich.com]

- 4. Tween-85 [chembk.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Nanoemulsion preparation [protocols.io]

- 7. merckmillipore.com [merckmillipore.com]

- 8. biochemjournal.com [biochemjournal.com]

- 9. iijls.com [iijls.com]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. ijpsonline.com [ijpsonline.com]

- 13. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

The Multifaceted Role of Tween 85 in Pharmaceutical Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tween 85, chemically known as Polyoxyethylene (20) Sorbitan Trioleate, is a non-ionic surfactant and a cornerstone excipient in the pharmaceutical industry. Its versatile properties as a solubilizing agent, emulsifier, and stabilizer make it an invaluable tool in the formulation of a wide array of dosage forms, from oral and topical preparations to complex injectable and vaccine delivery systems.[1][2][3] This technical guide delves into the core functions of this compound, providing quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to empower researchers in leveraging its full potential in drug development.

Core Functions and Physicochemical Properties

This compound's utility in pharmaceutical formulations stems from its amphiphilic nature, possessing both a hydrophilic polyoxyethylene head and a lipophilic oleic acid tail.[1] This structure allows it to interface between oil and water phases, leading to its primary functions:

-

Solubilization: Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which presents a significant hurdle for their effective delivery and bioavailability. This compound can form micelles that encapsulate these hydrophobic drug molecules, increasing their apparent solubility in aqueous environments.[1][4] This is crucial for the development of stable liquid formulations such as oral solutions, suspensions, and injectable preparations.[1]

-

Emulsification: As an effective emulsifying agent, this compound is instrumental in the formation and stabilization of oil-in-water (O/W) emulsions.[5] This is particularly relevant for topical creams and lotions, as well as for lipid-based drug delivery systems like nanoemulsions and microemulsions.[1]

-

Stabilization: this compound contributes to the long-term stability of pharmaceutical products by preventing the aggregation and precipitation of APIs during storage.[1] In protein formulations, it minimizes adsorption to surfaces and reduces the rate of protein denaturation.

Quantitative Data for Formulation Development

A clear understanding of this compound's physicochemical properties is essential for rational formulation design. The following tables summarize key quantitative data for this compound and related polysorbates for comparative purposes.

| Property | Value for this compound | Reference |

| HLB Value | 11.0 | [6] |

| Saponification Value (mg KOH/g) | 83-98 | [7] |

| Acid Value (mg KOH/g) | ≤2.0 | [7] |

| Hydroxyl Value (mg KOH/g) | 40-60 | [7] |

| Moisture (%) | ≤3.0 | [7] |

Table 1: Physicochemical Properties of this compound

| Polysorbate | HLB Value | Predominant Fatty Acid |

| Tween 20 | 16.7 | Lauric Acid |

| Tween 40 | 15.6 | Palmitic Acid |

| Tween 60 | 14.9 | Stearic Acid |

| Tween 65 | 10.5 | Stearic Acid (triester) |

| Tween 80 | 15.0 | Oleic Acid |

| This compound | 11.0 | Oleic Acid (triester) |

Table 2: Comparison of Hydrophilic-Lipophilic Balance (HLB) Values for Common Polysorbates.[5][8]

Enhancing Bioavailability: Mechanisms of Action

A significant advantage of incorporating this compound in formulations is its ability to enhance the oral bioavailability of poorly absorbed drugs.[1] This is achieved through several mechanisms:

-

Micellar Solubilization: Above its critical micelle concentration (CMC), this compound forms micelles that can encapsulate lipophilic drugs, increasing their concentration in the gastrointestinal fluid and facilitating their diffusion across the intestinal epithelium.[1][9]

-

Inhibition of P-glycoprotein (P-gp): P-gp is an efflux transporter present in the intestinal wall that actively pumps drugs out of cells, reducing their absorption. This compound has been shown to inhibit the function of P-gp, thereby increasing the intracellular concentration and overall absorption of P-gp substrate drugs.[4][10]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in pharmaceutical formulations.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol describes the determination of the CMC of this compound in an aqueous solution using a fluorescent probe, such as pyrene. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment.

Materials:

-

This compound

-

Pyrene

-

High-purity water

-

Volumetric flasks

-

Fluorometer

Methodology:

-

Prepare a stock solution of pyrene: Dissolve a small amount of pyrene in a suitable organic solvent (e.g., acetone) to prepare a concentrated stock solution.

-

Prepare a series of this compound solutions: Prepare a range of this compound concentrations in high-purity water, bracketing the expected CMC.

-

Incorporate the pyrene probe: Add a small, constant aliquot of the pyrene stock solution to each this compound solution. The final concentration of pyrene should be very low (micromolar range) to avoid self-quenching.

-

Equilibrate the solutions: Allow the solutions to equilibrate for a specified time (e.g., 24 hours) at a constant temperature.

-

Measure fluorescence spectra: Record the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength is typically set around 335 nm.

-

Analyze the data: Plot the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of this plot, where a sharp decrease in the I1/I3 ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar core.[11]

Preparation of a this compound-Based Oil-in-Water (O/W) Nanoemulsion

This protocol outlines the preparation of a nanoemulsion using the phase inversion composition (PIC) method, which is a low-energy emulsification technique.

Materials:

-

This compound (surfactant)

-

Span 80 (co-surfactant, optional)

-

Oil phase (e.g., medium-chain triglycerides, paraffin oil)

-

Aqueous phase (e.g., purified water)

-

Magnetic stirrer and stir bar

-

Thermostatically controlled water bath

Methodology:

-

Prepare the oil/surfactant mixture: In a beaker, combine the oil phase, this compound, and any co-surfactant (e.g., Span 80). The ratio of these components should be optimized based on the desired nanoemulsion properties.

-

Heat the mixture: Place the beaker on a magnetic stirrer within a thermostatically controlled water bath and heat the mixture to a specific temperature (e.g., 70°C) with continuous stirring.[7]

-

Titrate with the aqueous phase: Slowly add the aqueous phase dropwise to the oil/surfactant mixture while maintaining constant stirring and temperature.

-

Observe phase inversion: As the aqueous phase is added, the system will initially form a water-in-oil (W/O) emulsion. Continued addition of the aqueous phase will lead to a point of phase inversion, where the emulsion spontaneously inverts to an oil-in-water (O/W) nanoemulsion. This is often accompanied by a significant decrease in viscosity and a change in appearance to a bluish-white or translucent liquid.[7]

-

Cool and characterize: Allow the nanoemulsion to cool to room temperature. Characterize the formulation for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Formulation of Niosomes using the Thin Film Hydration Method

This protocol describes the preparation of niosomes, which are vesicular drug delivery systems composed of non-ionic surfactants.

Materials:

-

This compound (non-ionic surfactant)

-

Cholesterol (stabilizer)

-

API (hydrophilic or lipophilic)

-

Organic solvent (e.g., chloroform, ethanol)

-

Aqueous phase (e.g., phosphate-buffered saline, pH 7.4)

-

Rotary evaporator

-

Bath sonicator or probe sonicator

Methodology:

-

Dissolve lipids and drug: In a round-bottom flask, dissolve this compound, cholesterol, and the lipophilic drug (if applicable) in the organic solvent. The molar ratio of surfactant to cholesterol is a critical parameter to optimize (e.g., 1:1).[12]

-

Form a thin film: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will result in the formation of a thin, dry film of the lipid mixture on the inner wall of the flask.

-

Hydrate the film: Add the aqueous phase (containing the hydrophilic drug, if applicable) to the flask. Hydrate the lipid film by rotating the flask at a temperature above the gel-liquid transition temperature (Tc) of the surfactant.[13]

-

Vesicle formation: The hydration process leads to the swelling of the lipid film and the formation of multilamellar vesicles (MLVs).

-

Size reduction (optional): To obtain smaller and more uniform vesicles (unilamellar vesicles, UVs), the niosomal dispersion can be subjected to sonication using a bath or probe sonicator.[13]

-

Purification: Remove the unentrapped drug by methods such as dialysis, gel filtration, or centrifugation.

-

Characterize the niosomes: Analyze the prepared niosomes for vesicle size, polydispersity, zeta potential, and entrapment efficiency.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the function of this compound.

Caption: Mechanism of Drug Solubilization by this compound Micelles.

Caption: Inhibition of P-glycoprotein (P-gp) by this compound.

Caption: Experimental Workflow for Nanoemulsion Preparation.

Conclusion